molecular formula C30H28N6 B12329909 1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- CAS No. 189000-38-2

1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]-

Cat. No.: B12329909
CAS No.: 189000-38-2
M. Wt: 472.6 g/mol
InChI Key: JYQXKZCYYZENQY-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple aromatic rings and amino groups, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,4-benzenediamine with 4-nitroaniline under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, polymers, and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of high-performance materials, including conductive polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The aromatic rings provide stability and facilitate interactions with other aromatic compounds, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenediamine, N1,N1-bis[4-[(4-aminophenyl)amino]phenyl]-
  • 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-
  • N,N’-Diphenyl-1,4-phenylenediamine

Uniqueness

1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- stands out due to its specific arrangement of amino groups and aromatic rings, which provide unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

CAS No.

189000-38-2

Molecular Formula

C30H28N6

Molecular Weight

472.6 g/mol

IUPAC Name

4-N-[4-[4-[4-(4-aminoanilino)anilino]anilino]phenyl]benzene-1,4-diamine

InChI

InChI=1S/C30H28N6/c31-21-1-5-23(6-2-21)33-25-9-13-27(14-10-25)35-29-17-19-30(20-18-29)36-28-15-11-26(12-16-28)34-24-7-3-22(32)4-8-24/h1-20,33-36H,31-32H2

InChI Key

JYQXKZCYYZENQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)NC5=CC=C(C=C5)N

Origin of Product

United States

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